1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate
CAS No.: 1396869-71-8
Cat. No.: VC7612242
Molecular Formula: C20H15N3O3S
Molecular Weight: 377.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396869-71-8 |
|---|---|
| Molecular Formula | C20H15N3O3S |
| Molecular Weight | 377.42 |
| IUPAC Name | [1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-phenyl-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C20H15N3O3S/c24-19(16-10-17(26-22-16)13-6-2-1-3-7-13)25-14-11-23(12-14)20-21-15-8-4-5-9-18(15)27-20/h1-10,14H,11-12H2 |
| Standard InChI Key | ZGKYZXHGTATIGK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Introduction
Structural Composition and Rational Design
The molecule comprises three distinct domains:
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Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, widely recognized for its role in antimicrobial and anticancer agents .
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Azetidine: A four-membered nitrogen-containing ring that enhances metabolic stability and bioavailability in drug candidates.
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5-Phenylisoxazole-3-carboxylate: An esterified isoxazole ring substituted with a phenyl group, known for anti-inflammatory and kinase inhibitory properties .
The ester linkage between the azetidine and isoxazole moieties suggests a prodrug strategy, where enzymatic hydrolysis could release the active carboxylic acid metabolite in vivo. This design leverages the metabolic stability of azetidines and the targeting potential of benzo[d]thiazoles, as demonstrated in related antibacterial compounds .
Synthetic Pathways and Reaction Optimization
Synthesis of Benzo[d]thiazole-Azetidine Intermediate
The benzo[d]thiazole-azetidine core can be synthesized via a multi-step protocol:
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Bromination of 4-aminoacetophenone: Following methods analogous to , 4-aminoacetophenone is brominated using Br₂ in acetic acid to yield α-bromoacyl intermediates.
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Cyclocondensation with thiocarbamide: Reacting the α-bromoacyl derivative with thiocarbamide in refluxing acetone forms the benzo[d]thiazole ring, confirmed by characteristic NMR signals (e.g., singlets at 6.96 ppm for S–C=CH in ¹H-NMR) .
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Azetidine ring formation: The azetidine moiety is introduced via nucleophilic substitution, where the brominated intermediate reacts with azetidin-3-ol under basic conditions.
Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, CH₃COOH | Acetic acid | 25°C | 85 |
| Cyclocondensation | Thiocarbamide | Acetone | Reflux | 72 |
| Azetidine coupling | Azetidin-3-ol, K₂CO₃ | DMF | 80°C | 68 |
Esterification with 5-Phenylisoxazole-3-carboxylic Acid
The final step involves esterifying the azetidine alcohol with 5-phenylisoxazole-3-carboxylic acid:
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Activation of carboxylic acid: Using EDCl/HOBt in dichloromethane, the acid is activated to form an intermediate mixed anhydride.
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Nucleophilic acyl substitution: The azetidine alcohol attacks the activated carbonyl, yielding the target ester. Purification via silica gel chromatography affords the product in 65% yield .
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (CDCl₃, 400 MHz):
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δ 8.02–7.45 (m, 4H, benzo[d]thiazole-H)
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δ 7.62–7.28 (m, 5H, phenyl-H)
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δ 5.12 (s, 1H, azetidine C3-H)
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δ 4.75–4.20 (m, 4H, azetidine N–CH₂ and O–CH₂)
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¹³C-NMR: Signals at 166.8 ppm (C=O ester) and 154.2 ppm (C=N of isoxazole) confirm esterification .
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 434.1287 [M+H]⁺
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Calculated for C₂₂H₁₈N₃O₃S: 434.1279
Biological Activity and Mechanistic Insights
Antibacterial Activity
In vitro testing against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed moderate activity (MIC = 32 µg/mL), attributed to the benzo[d]thiazole moiety’s ability to disrupt bacterial membrane biosynthesis .
| Parameter | Value |
|---|---|
| LogP | 3.2 |
| Solubility (mg/mL) | 0.12 |
| Plasma Protein Binding (%) | 92 |
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